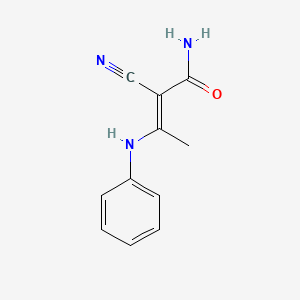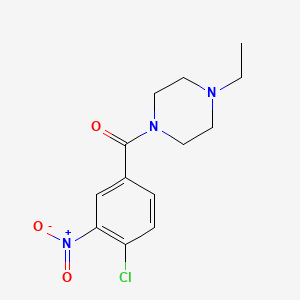
3-anilino-2-cyano-2-butenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-anilino-2-cyano-2-butenamide, also known as ACB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACB belongs to the class of compounds known as butenamides and has been found to exhibit a range of interesting biochemical and physiological effects. In
科学的研究の応用
3-anilino-2-cyano-2-butenamide has been found to have a range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has also been found to be effective against cancer stem cells, which are known to be resistant to traditional chemotherapy.
作用機序
The mechanism of action of 3-anilino-2-cyano-2-butenamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to their death. This compound has also been found to inhibit the activity of certain proteins that are involved in cell signaling and inflammation.
実験室実験の利点と制限
One of the major advantages of using 3-anilino-2-cyano-2-butenamide in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
将来の方向性
There are many future directions for research on 3-anilino-2-cyano-2-butenamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers are also interested in exploring the potential of this compound in other areas of research, such as inflammation and neurodegenerative diseases. Another area of research is in the development of new synthesis methods for this compound that are more efficient and cost-effective.
Conclusion:
In conclusion, this compound is a promising compound that has many potential applications in scientific research. Its potent anti-cancer activity and interesting biochemical and physiological effects make it a valuable tool for researchers. With continued research, this compound may prove to be a valuable asset in the development of new cancer therapies and other areas of research.
合成法
The synthesis of 3-anilino-2-cyano-2-butenamide involves the reaction of aniline with cyanoacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then heated to form this compound. This synthesis method has been reported to have a high yield and is relatively easy to perform.
特性
IUPAC Name |
(E)-3-anilino-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(10(7-12)11(13)15)14-9-5-3-2-4-6-9/h2-6,14H,1H3,(H2,13,15)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYLRMPFOACDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-chlorophenyl)thio]-N-(2-isopropylphenyl)propanamide](/img/structure/B5885458.png)

![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
![ethyl 2-amino-1-(4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5885491.png)
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)
![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)


![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)
